

An In-depth Technical Guide to the Mechanism of Action of Oxirapentyns

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Compound of Interest

Compound Name: Oxirapentyn

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Authored for: Researchers, Scientists, and Drug Development Professionals

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Abstract

Oxirapentyns are a class of highly oxygenated acetylenic meroterpenoids, natural products isolated from the marine-derived fungus *Isaria felina* (also identified as *Amphichorda felina*). This guide provides a comprehensive overview of the current understanding of the mechanism of action of various **oxirapentyn** analogues, summarizing their diverse biological activities. The document details the anti-inflammatory, cytotoxic, antibacterial, and anti-quorum sensing properties of these compounds. Experimental methodologies are described, and quantitative data are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction to Oxirapentyns

Oxirapentyns are a family of chromene derivatives first isolated from the fungus *Isaria felina* KMM 4639.[1][2] Structurally, they are characterized as shikimate-terpenoid meroterpenoids, possessing a complex and highly oxygenated framework.[3][4] Numerous analogues, including **Oxirapentyns A–K**, have been identified, each exhibiting distinct biological profiles.[1][2] Research has highlighted their potential as lead compounds in drug discovery due to their

diverse pharmacological activities, which include anti-inflammatory, cytotoxic, antibacterial, and anti-quorum sensing effects.[1][5]

Mechanisms of Action and Biological Activities

The mechanism of action of **oxirapentyns** is multifaceted and analogue-specific. The following sections delineate the primary biological activities and the current understanding of their underlying mechanisms.

Anti-Quorum Sensing and Anti-Biofilm Activity of Oxirapentyn A

Oxirapentyn A has been identified as a novel quorum sensing inhibitor (QSI) with significant anti-biofilm properties against the opportunistic pathogen *Chromobacterium violaceum*. [5]

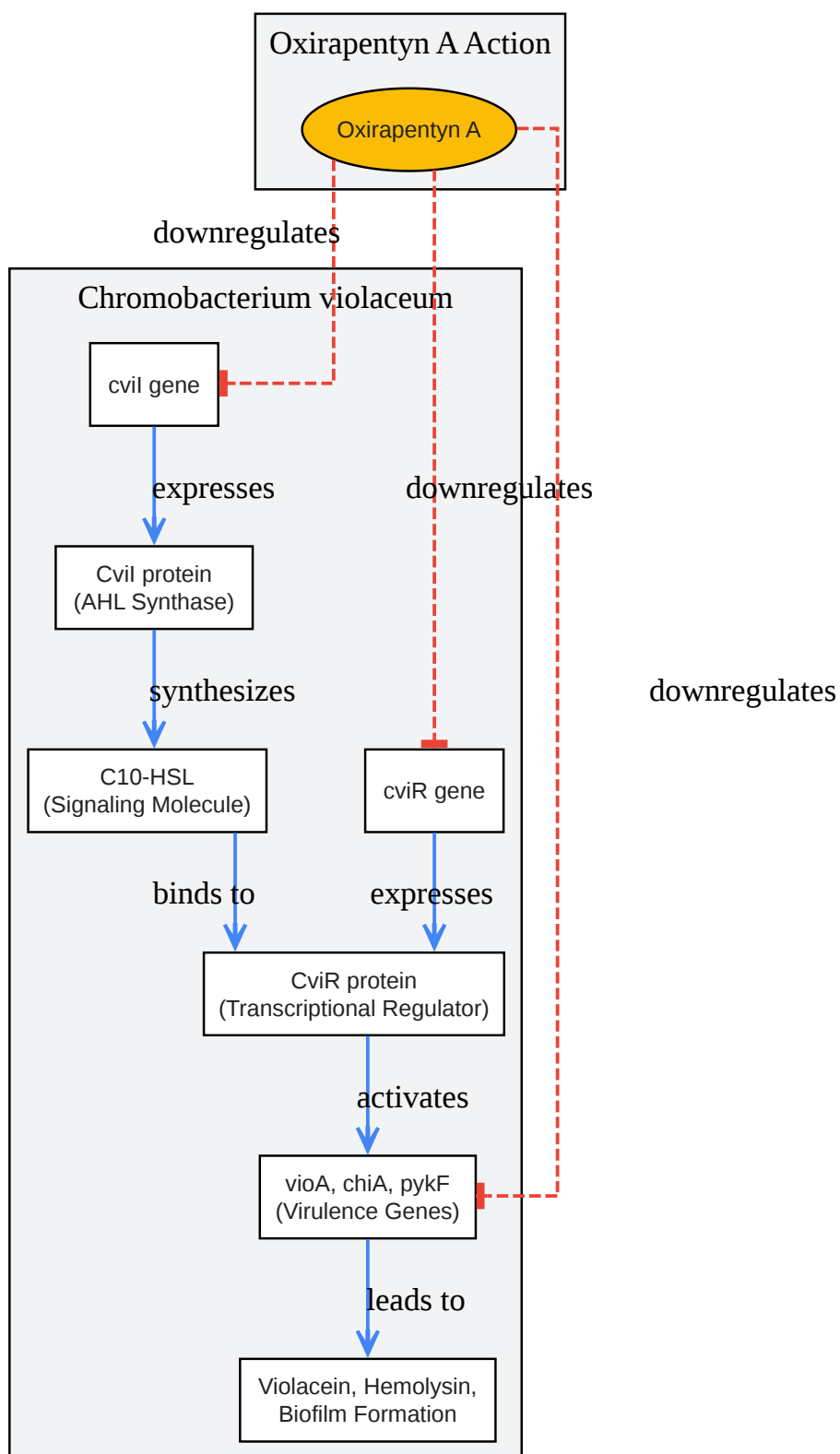
Mechanism of Action:

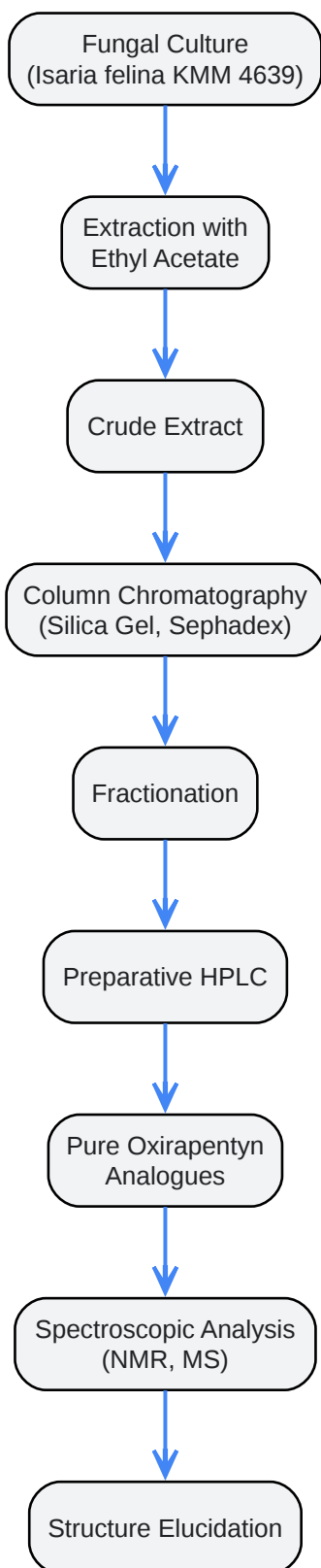
The primary mechanism involves the disruption of the *C. violaceum* quorum sensing (QS) system, which is crucial for the regulation of virulence factors and biofilm formation. [5]

Oxirapentyn A achieves this by:

- **Reducing Acyl-Homoserine Lactone (AHL) Production:** It leads to a concentration-dependent decrease in the production of the key signaling molecule, N-decanoyl-homoserine lactone (C10-HSL). [5]
- **Downregulating QS-Related Genes:** Reverse Transcription-quantitative PCR (RT-qPCR) analysis has shown that **Oxirapentyn A** significantly downregulates the expression of critical QS-related genes, including *cvil*, *cvlR*, *vioA*, *chiA*, and *pykF*. [5]

This disruption of the QS cascade results in the inhibition of violacein production (a QS-regulated pigment), hemolysin synthesis, and a significant reduction in biofilm formation. [5] In vivo studies have further demonstrated that **Oxirapentyn A** improves the survival of *Galleria mellonella* larvae infected with *C. violaceum*, underscoring its potential as a therapeutic agent against drug-resistant bacterial infections. [5]





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